molecular formula C24H33N7O B2479211 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide CAS No. 1021094-04-1

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide

Cat. No. B2479211
CAS RN: 1021094-04-1
M. Wt: 435.576
InChI Key: KWINIXGKKHPEMZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzylpiperazine, a pyrazolopyrimidine, and an amide group. These functional groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and pyrazolopyrimidine groups would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, more detailed studies could be conducted to fully understand its safety profile .

properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O/c1-3-20(4-2)24(32)25-10-11-31-23-21(16-28-31)22(26-18-27-23)30-14-12-29(13-15-30)17-19-8-6-5-7-9-19/h5-9,16,18,20H,3-4,10-15,17H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWINIXGKKHPEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide

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